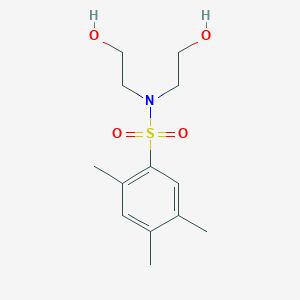![molecular formula C12H14Cl2N2O3S B273181 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine, also known as ADSP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine acts as a competitive antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in regulating various physiological processes, including mood, appetite, and sleep. By blocking the activity of the 5-HT1A receptor, this compound can modulate the activity of serotonin and its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin signaling pathways and the regulation of various physiological processes. In animal studies, this compound has been shown to have anxiolytic and antidepressant-like effects, indicating its potential as a therapeutic agent for the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is its specificity for the 5-HT1A receptor, which allows researchers to selectively modulate serotonin signaling pathways. However, one of the limitations of this compound is its relatively low potency, which can make it challenging to achieve the desired effects at lower concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine. One area of interest is the development of more potent this compound analogs that can be used at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of mood disorders and other neurological conditions.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity for the 5-HT1A receptor makes it a valuable tool for the study of serotonin signaling pathways, and its biochemical and physiological effects suggest its potential as a therapeutic agent. Further research is needed to explore the full potential of this compound and its analogs in various fields of research.
Synthesemethoden
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine can be synthesized using a series of chemical reactions involving piperazine, acetic anhydride, and 2,5-dichlorobenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, resulting in the formation of this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of neuroscience, where it has been used as a tool to study the function of neurotransmitter receptors. This compound acts as a competitive antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. By blocking the activity of this receptor, this compound can help researchers better understand the role of serotonin in various physiological processes.
Eigenschaften
Molekularformel |
C12H14Cl2N2O3S |
|---|---|
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
1-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-9(17)15-4-6-16(7-5-15)20(18,19)12-8-10(13)2-3-11(12)14/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
GWLSPAWZUGPFKP-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)









